molecular formula C12H10Cl2N2O B2391458 N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide CAS No. 1333811-17-8

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide

Cat. No. B2391458
CAS RN: 1333811-17-8
M. Wt: 269.13
InChI Key: CMACJVOSASJAQL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. CP-47,497 is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. In recent years, CP-47,497 has gained significant interest in the scientific community due to its potential therapeutic applications.

Mechanism of Action

CP-47,497 acts as a potent agonist of the CB1 receptor, which is found primarily in the brain and central nervous system. Activation of the CB1 receptor by CP-47,497 leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to have neuroprotective effects. It has also been shown to have analgesic effects, making it a potential alternative to traditional pain medications.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-47,497 in lab experiments is its potency as a CB1 receptor agonist. This allows for precise control over the activation of the CB1 receptor, making it a valuable tool in the study of the endocannabinoid system. However, one limitation of CP-47,497 is its potential for toxicity, which must be carefully monitored in any experiments involving its use.

Future Directions

There are many potential future directions for research involving CP-47,497. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-47,497, as well as its potential for toxicity.

Synthesis Methods

CP-47,497 is synthesized through a multi-step process starting with the reaction of 3,4-dichlorobenzyl cyanide with cyclopropanecarboxylic acid. The resulting product is then treated with hydrochloric acid to yield the final product, CP-47,497.

Scientific Research Applications

CP-47,497 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.

properties

IUPAC Name

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-10-2-1-7(5-11(10)14)8-6-9(8)12(17)16-4-3-15/h1-2,5,8-9H,4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMACJVOSASJAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCC#N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide

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